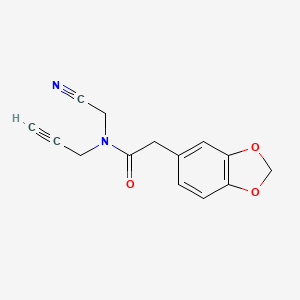
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDPA or simply as the cyanide radical spin probe. It is a highly reactive molecule that can be used to study a wide range of biochemical and physiological processes. In
Mécanisme D'action
BDPA is a highly reactive molecule that can react with a wide range of biological molecules, including proteins, lipids, and DNA. It acts as a spin probe by undergoing a rapid spin exchange with nearby unpaired electrons, which results in a broadening of the EPR spectrum. This broadening can be used to study the structure and dynamics of the biological molecule of interest.
Effets Biochimiques Et Physiologiques
BDPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cytochrome c oxidase and xanthine oxidase. It has also been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. BDPA has been shown to have anti-inflammatory and antioxidant properties, which make it a promising compound for the treatment of several diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDPA is its high reactivity, which allows it to react with a wide range of biological molecules. It is also relatively easy to synthesize and purify, which makes it a popular choice for research laboratories. However, BDPA has some limitations as well. It is a highly toxic compound and must be handled with care. It can also react with other molecules in the sample, which can complicate the interpretation of the EPR spectrum.
Orientations Futures
There are several future directions for the use of BDPA in scientific research. One promising area is the study of protein-protein interactions, which are critical for many biological processes. BDPA can be used to study the dynamics of protein-protein interactions and to identify potential drug targets. Another future direction is the use of BDPA as a diagnostic tool for diseases such as cancer and Alzheimer's disease. BDPA can be used to detect changes in the redox state of cells and tissues, which can be indicative of disease. Finally, BDPA can be used to study the effects of environmental toxins on cells and tissues, which can have important implications for public health.
Méthodes De Synthèse
The synthesis of BDPA involves the condensation of 2-(2H-1,3-benzodioxol-5-yl)acetic acid with propargylamine, followed by the addition of cyanomethyl anion. The resulting compound is purified by column chromatography to yield BDPA. This synthesis method has been well-established and is widely used in research laboratories.
Applications De Recherche Scientifique
BDPA has been extensively used in scientific research as a spin probe to study a wide range of biochemical and physiological processes. It is commonly used in electron paramagnetic resonance (EPR) spectroscopy, which is a powerful technique used to study the structure and dynamics of biological molecules. BDPA can be used to study protein-protein interactions, membrane dynamics, and redox reactions. It has also been used to study the effects of oxidative stress on cells and tissues.
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-2-6-16(7-5-15)14(17)9-11-3-4-12-13(8-11)19-10-18-12/h1,3-4,8H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIZYDFQJCPREY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2H-1,3-benzodioxol-5-yl)-N-(cyanomethyl)-N-(prop-2-yn-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

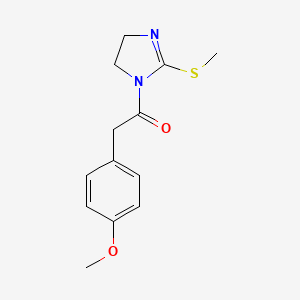
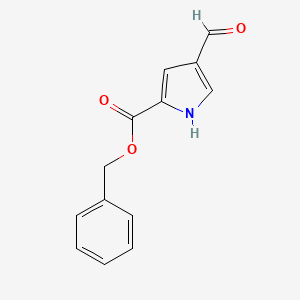
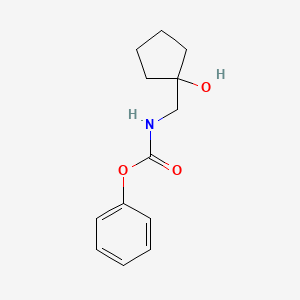
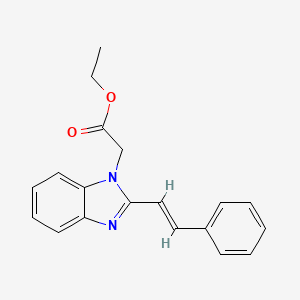
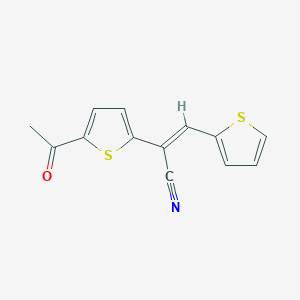
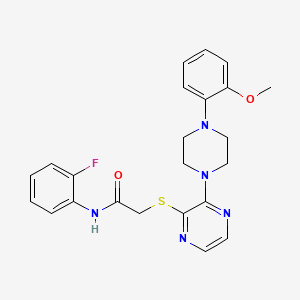
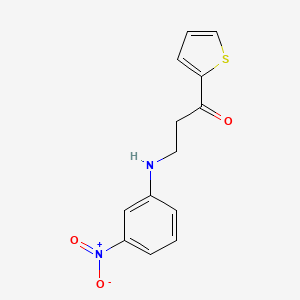
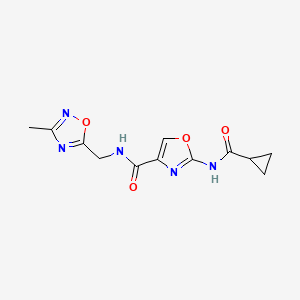
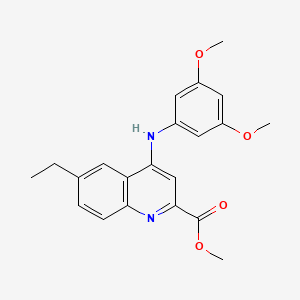
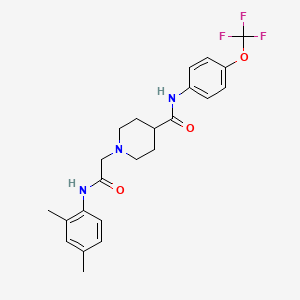

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2736095.png)
![3,4-difluoro-N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]benzamide](/img/structure/B2736096.png)
![1-(4-Methoxyphenyl)-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2736097.png)